molecular formula C15H22ClN3O B5299027 N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide

N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide

Cat. No. B5299027
M. Wt: 295.81 g/mol
InChI Key: GEGXMIFAACPRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide, also known as fipronil, is a potent insecticide that belongs to the phenylpyrazole chemical family. Fipronil has been widely used in agriculture and public health programs due to its effectiveness against various pests, including fleas, ticks, ants, and termites. In recent years, fipronil has gained attention for its potential impact on the environment and human health.

Mechanism of Action

Fipronil acts by blocking the passage of chloride ions through GABA-gated chloride channels in the nervous system of insects. This leads to hyperexcitation of the nervous system, which ultimately results in paralysis and death of the insect. Fipronil has a high affinity for GABA receptors, which makes it highly effective against a wide range of insect pests.
Biochemical and Physiological Effects:
Fipronil has been shown to have a wide range of biochemical and physiological effects on insects. These include disruption of the nervous system, inhibition of enzyme activity, and disruption of energy metabolism. Fipronil has also been shown to have toxic effects on non-target organisms, such as bees and other pollinators, which has raised concerns about its impact on the environment.

Advantages and Limitations for Lab Experiments

Fipronil has several advantages for use in laboratory experiments, including its high potency and broad-spectrum activity against a wide range of insect pests. However, its toxicity to non-target organisms and potential impact on the environment must be carefully considered when designing experiments. In addition, the cost of N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide can be a limiting factor for some research projects.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide. One area of interest is the development of new insecticides that are more selective and less harmful to non-target organisms. Another area of research is the development of new drugs based on the antifungal and antiviral properties of N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide. Finally, further research is needed to fully understand the potential impact of N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide on the environment and human health, and to develop strategies for minimizing its impact while still maintaining its effectiveness as an insecticide.

Synthesis Methods

Fipronil can be synthesized by reacting 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)pyrazole with propylamine in the presence of acetic acid. The resulting compound is then acetylated with acetic anhydride to yield N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide. The synthesis of N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide is a complex process that requires careful control of reaction conditions and purification steps.

Scientific Research Applications

Fipronil has been extensively studied for its insecticidal properties, but it has also been investigated for its potential use in other areas of research. For example, N-(4-chlorophenyl)-2-(4-propyl-1-piperazinyl)acetamide has been shown to have antifungal and antiviral activity, making it a potential candidate for the development of new drugs. Fipronil has also been studied for its potential use in treating neurological disorders, such as epilepsy and Parkinson's disease, due to its ability to modulate the activity of GABA receptors in the brain.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-2-7-18-8-10-19(11-9-18)12-15(20)17-14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGXMIFAACPRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(4-propylpiperazin-1-yl)acetamide

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